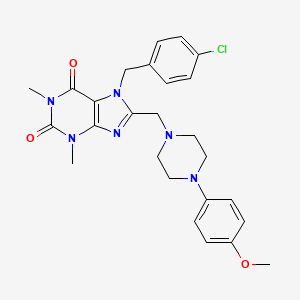

7-(4-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

This compound belongs to a class of purine-2,6-dione derivatives, characterized by a purine core substituted with a 4-chlorobenzyl group at the 7-position and a 4-(4-methoxyphenyl)piperazinylmethyl moiety at the 8-position. The 4-methoxyphenyl group on the piperazine ring may enhance receptor binding affinity, while the 4-chlorobenzyl substituent contributes to lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN6O3/c1-29-24-23(25(34)30(2)26(29)35)33(16-18-4-6-19(27)7-5-18)22(28-24)17-31-12-14-32(15-13-31)20-8-10-21(36-3)11-9-20/h4-11H,12-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJXTYMMAWMDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-(4-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 847408-48-4, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 495.0 g/mol. Its structural components include a purine core, a chlorobenzyl group, and a piperazine moiety which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 495.0 g/mol |

| CAS Number | 847408-48-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The presence of the piperazine ring enhances its affinity for neurotransmitter receptors and enzymes related to neurological and psychiatric disorders.

- Receptor Interaction : The compound may act as an antagonist or modulator at serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, one study demonstrated that it inhibits the proliferation of various cancer cell lines through apoptosis induction mechanisms.

Antidepressant Effects

The piperazine component is well-known for its antidepressant properties. Research indicates that this compound may enhance serotonergic neurotransmission, contributing to its potential use in treating depression and anxiety disorders.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits moderate antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

-

Case Study 1: Antitumor Activity

- Objective : To evaluate the antitumor efficacy of the compound in vitro.

- Method : Various cancer cell lines were treated with different concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values ranging from 10 µM to 20 µM across different cell lines.

-

Case Study 2: Antidepressant Activity

- Objective : To assess the antidepressant-like effects in animal models.

- Method : Mice were administered varying doses of the compound followed by behavioral tests.

- Results : Significant improvements were noted in forced swim tests indicating reduced despair-like behavior.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

In medicinal chemistry, this compound is studied for its potential therapeutic properties. Its design allows it to interact with specific biological targets such as enzymes and receptors, making it a candidate for drug development.

Key Areas of Focus

- Antidepressant Activity : Research indicates that compounds similar to this one may exhibit antidepressant effects by modulating neurotransmitter systems in the brain.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, possibly through the inhibition of cancer cell proliferation.

Pharmacological Insights

Pharmacological studies focus on understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of the compound.

Biological Studies

Biological assays are employed to study the effects of the compound on cellular processes.

Applications in Research

- Cell Viability Assays : Used to assess the cytotoxic effects on various cancer cell lines.

- In Vivo Studies : Animal models are utilized to evaluate therapeutic efficacy and safety profiles.

Case Studies

Several case studies have documented the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study 2 | Antitumor Activity | Showed inhibition of tumor growth in xenograft models. |

| Study 3 | Pharmacokinetics | Reported favorable absorption and distribution characteristics in vivo. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Positional Isomerism : The 2-chlorobenzyl analog () exhibits steric hindrance compared to the target compound’s 4-chlorobenzyl group, which may reduce binding efficiency to planar receptor sites .

Piperazine Substitution: The 4-methoxyphenyl group (target compound) likely engages in π-π stacking with aromatic residues in receptors, enhancing affinity compared to the 4-methylpiperazine analog .

Halogen Effects : The 4-fluorobenzyl analog () may offer superior metabolic stability over chlorine due to fluorine’s electronegativity and smaller atomic radius, though with reduced lipophilicity .

Bulky Substituents: Compounds with acylated piperazines (e.g., ’s 3,3-dimethylbutanoyl group) exhibit high purity (>99% HPLC) but lower synthetic yields (39–74%), suggesting trade-offs between steric bulk and synthetic feasibility .

Research Findings and Implications

- Receptor Binding: The 4-methoxyphenylpiperazine moiety in the target compound is structurally analogous to ligands of serotonin (5-HT1A/2A) and adenosine receptors, where methoxy groups are critical for affinity .

- Metabolic Stability : Chlorine at the benzyl position (logP ~2.8) balances lipophilicity and stability, whereas fluorine (logP ~2.3) may favor longer half-lives but require dosage adjustments .

- Synthetic Challenges : Piperazine functionalization (e.g., acyl groups in ) demands precise stoichiometry, as seen in the 39% yield of compound 36, highlighting the complexity of purine-piperazine hybrids .

Q & A

Q. What are the recommended synthetic routes and critical reaction parameters for this compound?

Methodological Answer: The synthesis involves a multi-step approach:

Core Formation : Start with a purine-dione scaffold (e.g., 1,3-dimethylpurine-2,6-dione) and introduce substituents via nucleophilic substitution or condensation. For example, the 4-chlorobenzyl group can be attached using a benzylation reaction under basic conditions (e.g., K₂CO₃ in DMF) .

Piperazine Functionalization : React the intermediate with 4-(4-methoxyphenyl)piperazine via a Mannich-type reaction, using formaldehyde as a bridging agent. Optimize solvent (e.g., ethanol or acetonitrile) and temperature (60–80°C) to enhance yield .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) to isolate the pure product.

Q. Key Parameters :

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/aromatic C-H bonds (2800–3100 cm⁻¹) .

- UV-Vis Spectroscopy : Detect conjugation in the purine and piperazine moieties (λmax ~260–280 nm) .

- Elemental Analysis : Verify purity (>98%) by matching calculated and observed C, H, N percentages .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm and piperazine methylene at δ 3.5–3.7 ppm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction outcomes?

Methodological Answer:

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation. Tools like Gaussian or ORCA are recommended .

- Machine Learning (ML) : Train models on existing reaction data (e.g., solvent polarity, temperature, substituent effects) to predict optimal conditions. ICReDD’s approach integrates ML with experimental feedback loops .

- COMSOL Multiphysics : Simulate heat and mass transfer in reactors to scale up synthesis while maintaining yield .

Q. Case Study :

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent, temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .

- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) of factors. A 2024 study resolved a 15% yield discrepancy by identifying solvent polarity as the dominant variable .

- Mechanistic Re-evaluation : Re-examine intermediates via in situ FTIR or MS to detect side reactions (e.g., hydrolysis of the piperazine group) .

Q. What strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., adenosine A₂A receptors due to the purine core) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time. A 2025 study linked 4-methoxyphenyl-piperazine derivatives to serotonin receptor modulation .

- Cellular Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) in HEK-293 or HeLa cells. Use LC-MS to confirm intracellular stability .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Process Intensification : Implement continuous-flow reactors to control exothermic reactions (e.g., Mannich reactions) and reduce side products .

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate vs. acetone) using Crystal16® to improve crystal habit and filtration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.